1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylic acid
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Overview
Description
1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylic acid is a complex organic compound with the molecular formula C20H28N2O5 and a molecular weight of 376.45 g/mol . This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylic acid involves multiple steps, including the protection of functional groups, formation of the piperidine ring, and introduction of the morpholine moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced analytical techniques such as NMR, HPLC, and LC-MS is essential for monitoring the synthesis and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Employed in the study of biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid
- (2R,6S)-1-[(Benzyloxy)carbonyl]-2,6-piperidinedicarboxylic acid
Uniqueness
1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylic acid is unique due to its specific structural features, such as the presence of the morpholine moiety and the benzyloxycarbonyl group. These features contribute to its distinct chemical properties and reactivity, making it valuable for various research applications .
Properties
Molecular Formula |
C20H28N2O5 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C20H28N2O5/c1-14-9-21(10-15(2)27-14)18-8-17(19(23)24)11-22(12-18)20(25)26-13-16-6-4-3-5-7-16/h3-7,14-15,17-18H,8-13H2,1-2H3,(H,23,24)/t14-,15+,17?,18? |
InChI Key |
VQITYBUWJQXEON-BXXOZEPKSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2CC(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CC1CN(CC(O1)C)C2CC(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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